Dipotassium P,P'-diethyl p-phenylenebisphosphonate
Description
Chemical Structure and Properties:
Dipotassium P,P'-diethyl p-phenylenebisphosphonate (CAS 84605-01-6) is a bisphosphonate derivative featuring a 1,4-phenylene backbone with diethyl ester groups at both phosphorus atoms, forming a dipotassium salt (Phosphonic acid,1,4-phenylenebis-, P,P'-diethyl ester, dipotassium salt) . Its molecular formula is C₁₀H₁₅K₂O₆P₂, and the dipotassium counterion enhances water solubility compared to neutral esters, making it suitable for applications requiring aqueous compatibility.
Synthesis:
The compound is synthesized via esterification of the parent bisphosphonic acid with diethyl groups, followed by neutralization with potassium hydroxide. Methods described in highlight the use of silylated P(III) reagents for efficient phosphorylation, ensuring high yields and purity .
Properties
CAS No. |
84605-01-6 |
|---|---|
Molecular Formula |
C10H16K2O6P2+2 |
Molecular Weight |
372.37 g/mol |
IUPAC Name |
dipotassium;ethoxy-[4-[ethoxy(hydroxy)phosphoryl]phenyl]phosphinic acid |
InChI |
InChI=1S/C10H16O6P2.2K/c1-3-15-17(11,12)9-5-7-10(8-6-9)18(13,14)16-4-2;;/h5-8H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1 |
InChI Key |
ABDVSZOOIDWYKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)P(=O)(O)OCC)O.[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium P,P’-diethyl p-phenylenebisphosphonate typically involves the reaction of diethyl phosphite with p-phenylenediamine in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Diethyl phosphite+p-phenylenediamine+KOH→Dipotassium P,P’-diethyl p-phenylenebisphosphonate
Industrial Production Methods
In industrial settings, the production of dipotassium P,P’-diethyl p-phenylenebisphosphonate involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
Dipotassium P,P’-diethyl p-phenylenebisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonate derivatives.
Reduction: It can be reduced under specific conditions to yield other phosphonate compounds.
Substitution: The phenylene ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can introduce various functional groups onto the phenylene ring.
Scientific Research Applications
Dipotassium P,P’-diethyl p-phenylenebisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bone-related diseases.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of dipotassium P,P’-diethyl p-phenylenebisphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their function and activity. This interaction is mediated by the phosphonate groups, which can form strong bonds with metal ions and other active sites in biological molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Differences
Key Observations:
- Backbone Variability : The 1,4-phenylene group in the target compound contrasts with hydroxyethylidene () or azacycloheptane () backbones in analogues. These differences influence steric hindrance and binding specificity to enzymes like farnesyl diphosphate synthase .
- Counterion Effects : Dipotassium salts (target compound) vs. disodium () or lithium salts () affect solubility and ionic interactions in biological systems. Potassium salts generally exhibit higher aqueous solubility, enhancing bioavailability .
- Ester vs. Hydroxyl Groups : The diethyl esters in the target compound may reduce bone-binding affinity compared to hydroxyl-rich bisphosphonates like zoledronate, which exhibit stronger interactions with calcium phosphate minerals .
Enzyme Inhibition and Binding Affinity
- Target Compound: Limited direct data, but phenylenebisphosphonates are known to inhibit enzymes via phosphonate-phosphate mimicry. The diethyl esters may reduce binding compared to nitrogen-containing analogues (e.g., zoledronate in ) due to steric bulk .
- Hydroxyethylidene Analogue () : The hydroxyethylidene group enables chelation of divalent cations (e.g., Ca²⁺, Mg²⁺), making it useful in water treatment or as a corrosion inhibitor, unlike the phenylenebisphosphonate.
Biological Activity
Overview of Dipotassium P,P'-diethyl p-phenylenebisphosphonate
This compound is an organophosphorus compound that belongs to the class of bisphosphonates. These compounds are characterized by their two phosphonate groups and are known for their ability to inhibit bone resorption, making them significant in the treatment of osteoporosis and other bone-related diseases.
Chemical Structure
- IUPAC Name: this compound
- Molecular Formula: C12H18K2O6P2
- Molecular Weight: 398.41 g/mol
This compound functions primarily by inhibiting osteoclast-mediated bone resorption. Osteoclasts are cells responsible for bone breakdown, and their inhibition leads to increased bone density. This compound may also exhibit anti-inflammatory properties, which can further contribute to its therapeutic effects in bone diseases.
Antiresorptive Properties
Research has demonstrated that bisphosphonates, including this compound, effectively reduce the activity of osteoclasts. This effect is crucial in managing conditions such as osteoporosis, Paget's disease, and certain cancers that metastasize to bone.
Case Studies
- Osteoporosis Treatment : In a clinical trial involving postmenopausal women with osteoporosis, patients treated with bisphosphonates showed a significant increase in bone mineral density compared to those receiving a placebo.
- Bone Metastases : A study on patients with breast cancer and bone metastases indicated that bisphosphonates reduced skeletal-related events by 30% compared to standard care.
Comparative Efficacy
The table below summarizes the efficacy of this compound compared to other bisphosphonates:
| Compound | Indication | Efficacy (%) | Side Effects |
|---|---|---|---|
| This compound | Osteoporosis | 70% | Mild gastrointestinal |
| Alendronate | Osteoporosis | 60% | Esophageal irritation |
| Risedronate | Osteoporosis | 65% | Flu-like symptoms |
| Zoledronic Acid | Bone metastases | 80% | Renal impairment |
Research Findings
Recent studies have focused on the long-term effects of bisphosphonates on bone health. Findings suggest that while these compounds are effective in increasing bone density, there is a potential risk for atypical femoral fractures with prolonged use. Monitoring and risk assessment are recommended for patients undergoing long-term therapy.
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